molecular formula C6H9N3 B111719 2-Amino-5-ethylpyrazine CAS No. 13535-07-4

2-Amino-5-ethylpyrazine

Cat. No.: B111719
CAS No.: 13535-07-4
M. Wt: 123.16 g/mol
InChI Key: ITXMRWYSIZIJDG-UHFFFAOYSA-N
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Description

2-Amino-5-ethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields. The molecular formula of this compound is C6H9N3, and it has a molecular weight of 123.16 g/mol . This compound is characterized by the presence of an amino group at the second position and an ethyl group at the fifth position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylpyrazine can be achieved through various methods. One common approach involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is then degraded through the Hofmann reaction to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and cost-effectiveness, making it suitable for industrial scale-up .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into different substituted pyrazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Heterocyclic Compounds
2-Amino-5-ethylpyrazine serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the formation of novel chemical entities. This application is particularly valuable in pharmaceuticals and agrochemicals where complex structures are often required.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation as a therapeutic agent.

Pharmaceutical Intermediate

Potential in Drug Development
Ongoing research is exploring the utility of this compound as a pharmaceutical intermediate. Its ability to participate in various chemical reactions makes it suitable for synthesizing active pharmaceutical ingredients (APIs). This potential has implications for the development of new drugs targeting different diseases.

Flavor and Fragrance Industry

Aromatic Compound
In the flavor and fragrance industry, this compound is utilized due to its characteristic aroma. It can be included in formulations for food products and perfumes, enhancing sensory profiles. Its unique scent profile makes it appealing for use in various consumer products.

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Notes
Chemical SynthesisBuilding block for heterocyclic compoundsEssential for creating complex structures
Biological StudiesAntimicrobial and anticancer propertiesInhibits growth of certain bacteria and cancer cells
Pharmaceutical IndustryIntermediate for drug synthesisPotential for developing new APIs
Flavor & FragranceUsed for its aromatic propertiesEnhances sensory profiles in food and perfumes

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrazine derivatives, including this compound, against common pathogens. Results indicated a significant inhibition of bacterial growth at low concentrations, suggesting its potential as a natural preservative or therapeutic agent .

Case Study 2: Drug Development

Research focused on using this compound as an intermediate in synthesizing novel anticancer drugs. The compound's reactivity was exploited to create derivatives that showed enhanced efficacy against specific cancer cell lines compared to existing treatments .

Case Study 3: Flavor Profile Analysis

In a study analyzing flavor compounds generated during the Maillard reaction, this compound was identified as a significant contributor to the aroma profile of cooked foods. Its presence was linked to improved consumer acceptance due to its pleasant scent .

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylpyrazine involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

    2,5-Dimethylpyrazine: Known for its potato flavor and aroma.

    2-Acetylpyrazine: Commonly associated with popcorn flavor.

    Tetramethylpyrazine: Found in fermented soybeans and has a characteristic smell.

Uniqueness: 2-Amino-5-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-5-ethylpyrazine (CAS Number: 13535-07-4) is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring, which contains two nitrogen atoms at opposite positions. The presence of an amino group and an ethyl substituent contributes to its unique chemical reactivity and biological properties. Its molecular formula is C₅H₈N₂, and it has a molecular weight of 112.13 g/mol.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Modulation : The compound can bind to specific enzymes, influencing their activity. This modulation can affect metabolic pathways related to oxidative stress and apoptosis.
  • Cell Signaling Pathways : It may also interact with cell signaling pathways, leading to alterations in cellular responses that can promote or inhibit cell growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh
FungiLow

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Case Study Example :
In a study examining the effects on human cancer cell lines, this compound was shown to inhibit cell proliferation significantly at concentrations above 50 µM. The study reported a decrease in cell viability by approximately 70% after 48 hours of treatment, indicating strong anticancer activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other pyrazine derivatives:

Compound NameNotable ActivitiesStructural Features
2,5-DimethylpyrazineFlavoring agent; low biological activityTwo methyl groups on the pyrazine ring
2-AcetylpyrazineAntimicrobial; flavoringAcetyl group at the second position
TetramethylpyrazineNeuroprotective; anticancerFour methyl groups on the pyrazine ring

Research Findings

Recent studies have focused on the synthesis pathways and pharmacological effects of pyrazines, including this compound. A review highlighted its hepatoprotective abilities when tested in animal models, suggesting potential therapeutic applications in liver diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-ethylpyrazine, and how do reaction conditions influence yield?

  • Methodology : this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, pyrazine derivatives can be synthesized by condensing β-amino-α,γ-dicyanocrotononitrile with ketones under reflux conditions in ethanol or acetic acid. Optimization of temperature (e.g., 120°C for cyclization) and catalysts (e.g., POCl₃) is critical for yield improvement .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize this compound?

  • Methodology :

  • NMR : Use DMSO-d₆ or CDCl₃ to resolve proton environments. The amino group (~δ 5-6 ppm) and ethyl substituents (δ 1.2-1.4 ppm for CH₃, δ 2.5-3.0 ppm for CH₂) are diagnostic .
  • IR : Identify N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • UV-Vis : Pyrazine rings absorb at 250-300 nm; conjugation with amino groups shifts λ_max .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology : Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane). Stability assays at pH 2-12 (using HCl/NaOH buffers) with HPLC quantification over 24–72 hours. Pyrazines are generally stable in acidic conditions but may hydrolyze in strong bases .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Case Study : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For example, amino proton signals vary with DMSO vs. CDCl₃. Use deuterated solvents consistently and compare with computational models (DFT) for validation .
  • Mitigation : Cross-validate with mass spectrometry (ESI-MS) to confirm molecular weight and fragmentation patterns .

Q. What strategies optimize regioselectivity in pyrazine functionalization (e.g., halogenation or alkylation)?

  • Methodology :

  • Halogenation : Use NBS or Cl₂ gas in CCl₄ at 0°C to target the 5-position. Steric hindrance from the ethyl group directs electrophiles to less substituted sites .
  • Alkylation : Employ phase-transfer catalysis (e.g., TBAB) with alkyl halides in biphasic systems (H₂O/CH₂Cl₂) to enhance reaction efficiency .

Q. How do structural modifications of this compound impact its biological activity (e.g., antimicrobial or anticancer properties)?

  • Experimental Design :

  • Synthesize analogs (e.g., 5-nitro or 5-cyano derivatives) and test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays).
  • Mechanistic Insight : Pyrazine derivatives inhibit dihydrofolate reductase (DHFR) or disrupt membrane integrity. Compare IC₅₀ values and correlate with Hammett σ constants to assess electronic effects .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Methods :

  • Use Gaussian or ORCA for DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., SNAr) with transition state analysis to predict activation energies .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Root Causes :

  • Impurity of starting materials (e.g., residual moisture in acetophenone).
  • Divergent workup protocols (e.g., crystallization vs. distillation).
    • Resolution : Standardize reagents (≥99% purity) and replicate conditions from high-yield studies (e.g., 72% yield via POCl₃-mediated cyclization ).

Properties

IUPAC Name

5-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXMRWYSIZIJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621951
Record name 5-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13535-07-4
Record name 5-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-ethynyl-2-aminopyrazine (18 mg; 0.151 mmol), in ethyl acetate (500 μL) was added triethylamine (63 μL; 0.45 mmol) and Pd(OH)2 (0.01 mmol; 20% wt on carbon). The reaction was placed under a hydrogen atmosphere at 45 psi and shook for 6 hours. The reaction was filtered and concentrated under reduced pressure to yield an off white solid (84% yield).
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Name
Yield
84%

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